molecular formula C11H20ClNO2 B1491093 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide CAS No. 2097998-76-8

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

Cat. No.: B1491093
CAS No.: 2097998-76-8
M. Wt: 233.73 g/mol
InChI Key: MHORHVABSQJXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran ring, which can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel . The next step involves the introduction of the chloro and ethyl groups through a series of substitution reactions. The final step is the formation of the butanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-2-yl)butanamide
  • 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-3-yl)butanamide
  • 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-5-yl)butanamide

Uniqueness

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is unique due to the specific positioning of the tetrahydro-2H-pyran ring and the chloro group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(oxan-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORHVABSQJXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Reactant of Route 6
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.